molecular formula C10H14N2O B8229993 (R)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

(R)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

Cat. No.: B8229993
M. Wt: 178.23 g/mol
InChI Key: VPYSMSLDVAQICD-MRVPVSSYSA-N
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Description

®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring system substituted with a methyl group and an amine group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine typically involves the following steps:

    Formation of the Oxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo[b][1,4]oxazine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of ®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the oxazine ring or the amine group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activities and properties.

    4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine: The racemic mixture, which contains both enantiomers.

    Other Benzo[b][1,4]oxazine Derivatives: Compounds with similar ring structures but different substituents, which may have varying properties and applications.

Uniqueness

®-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity can lead to different interactions with biological targets compared to its racemic mixture or other derivatives.

Properties

IUPAC Name

[(2R)-4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6-7,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYSMSLDVAQICD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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